Chlorantine yellow

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

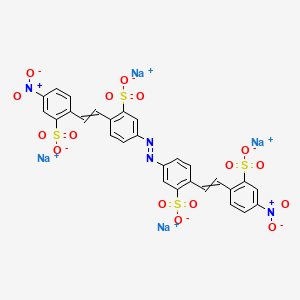

C28H16N4Na4O16S4 |

|---|---|

Molecular Weight |

884.7 g/mol |

IUPAC Name |

tetrasodium;2-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C28H20N4O16S4.4Na/c33-31(34)23-11-7-19(27(15-23)51(43,44)45)3-1-17-5-9-21(13-25(17)49(37,38)39)29-30-22-10-6-18(26(14-22)50(40,41)42)2-4-20-8-12-24(32(35)36)16-28(20)52(46,47)48;;;;/h1-16H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |

InChI Key |

WMXWHKMEODSTIM-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Chlorantine Fast Yellow (Direct Yellow 28) for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorantine Fast Yellow, also known as C.I. Direct Yellow 28. It details its chemical and physical properties, outlines a potential application in the staining of biological tissues, and provides an adapted experimental protocol for its use in fluorescence microscopy, particularly for the hypothetical detection of amyloid plaques.

Core Chemical and Physical Properties

Chlorantine Fast Yellow is a synthetic azo dye. Its key quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₁₈N₄Na₂O₆S₄ | [1][2][3] |

| Molecular Weight | 680.7 g/mol | [1] |

| Synonyms | C.I. Direct Yellow 28, Direct Yellow 28, Chloramine Yellow 2G, Sirius Supra Yellow RR | [2] |

| CAS Number | 8005-72-9 | [2] |

| Appearance | Yellow-brown powder | [2] |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) | [2] |

Synthesis Overview

The synthesis of Chlorantine Fast Yellow typically involves the treatment of 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid with sodium hypochlorite. This reaction leads to the formation of the characteristic azo compound.

Application in Biological Staining: Amyloid Plaque Detection (Hypothetical Protocol)

While Chlorantine Fast Yellow is primarily used as a textile dye, its structural similarity to other thiazole-based fluorescent dyes, such as Thioflavin S, suggests its potential use in biological research, specifically for the staining of amyloid-β plaques, which are a hallmark of Alzheimer's disease. The following is an adapted protocol based on established methods for similar fluorescent dyes. It is crucial to note that this protocol is a starting point and would require optimization and validation for this specific application.

Experimental Protocol: Fluorescent Staining of Amyloid-β Plaques in Tissue Sections

1. Materials and Reagents:

-

Chlorantine Fast Yellow (Direct Yellow 28)

-

Distilled water

-

Ethanol (50%, 70%, 95%, 100%)

-

Xylene or a suitable clearing agent

-

Aqueous mounting medium

-

Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections (5-10 µm thick) on slides

-

Harris's Hematoxylin (B73222) (for counterstaining, optional)

-

Alkaline alcohol solution (e.g., 80% ethanol with 0.2% potassium hydroxide)

2. Solution Preparation:

-

Stock Staining Solution (0.5% w/v): Dissolve 0.5 g of Chlorantine Fast Yellow in 100 mL of 50% ethanol. Gentle heating may be required to fully dissolve the dye. Filter the solution before use.

-

Working Staining Solution: The optimal concentration should be determined empirically, but a starting point is to dilute the stock solution to a final concentration of 0.01% to 0.1% in 50% ethanol.

3. Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the tissue sections through a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), 70% (2 minutes).

-

Rinse in distilled water for 5 minutes.

-

-

Staining:

-

Immerse the slides in the working Chlorantine Fast Yellow staining solution for 10-30 minutes at room temperature. Incubation time is a critical parameter for optimization.

-

-

Differentiation:

-

Briefly rinse the slides in distilled water.

-

Differentiate in 70% ethanol for 1-5 minutes. This step is crucial for reducing background fluorescence and achieving a good signal-to-noise ratio. The optimal differentiation time will need to be determined.

-

-

Washing:

-

Rinse thoroughly in distilled water.

-

-

Counterstaining (Optional):

-

If nuclear counterstaining is desired, incubate slides in Harris's Hematoxylin for 30-60 seconds.

-

"Blue" the hematoxylin by rinsing in running tap water for 2-5 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol: 70%, 95%, and two changes of 100% ethanol for 2 minutes each.

-

Clear the sections in two changes of xylene for 5 minutes each.

-

Mount the coverslip using an aqueous mounting medium.

-

4. Visualization:

-

Examine the slides using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Chlorantine Fast Yellow. Based on structurally similar dyes, excitation is expected in the blue-violet range, with emission in the green-yellow range. These specific wavelengths would need to be determined experimentally.

Expected Results (Hypothetical):

-

Amyloid plaques: Bright yellow fluorescence.

-

Nuclei (if counterstained): Blue.

-

Background: Low to no fluorescence.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the fluorescent staining of amyloid-β plaques in tissue sections.

Logical Relationship of Staining Principles

The following diagram illustrates the hypothetical binding mechanism of a thiazole-based dye, like Chlorantine Fast Yellow, to amyloid-β fibrils, leading to a detectable fluorescent signal.

References

An In-depth Technical Guide to Chlorantine Yellow and Its Synonyms for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorantine Yellow, a synthetic dye with a history of industrial use. This document aims to consolidate the available scientific and technical information regarding its synonyms, properties, and potential applications in a research setting, tailored for an audience in the scientific and drug development fields. While direct, validated protocols for its use in biological research are scarce in peer-reviewed literature, this guide offers a foundational understanding and suggests potential avenues for exploration based on the characteristics of analogous compounds.

Identification and Synonyms

This compound is known by a variety of names in scientific and commercial literature. Accurate identification is crucial for literature searches and procurement. The following table summarizes its primary identifiers and synonyms.

| Identifier Type | Identifier | Reference(s) |

| Common Name | This compound | [1] |

| C.I. Name | Direct Yellow 28 | [2][3] |

| C.I. Number | 19555 | [2] |

| CAS Number | 8005-72-9 | [2][3] |

| Molecular Formula | C₂₈H₁₈N₄Na₂O₆S₄ | [2][4] |

| Molecular Weight | 680.71 g/mol | [2] |

| Synonyms | Chloramine Yellow 2G, Direct Fast Yellow 2R, Duasyn Direct Yellow RR, Iragon Yellow DYE28, Mitsui Direct Fast Yellow BC, Nankai Direct Fast Yellow BC, PYRAZOLYELLOWBG, Showa Direct Fast Yellow BC, Sirius Supra Yellow RR, Solophenyl Yellow FFL, Yellow FF | [2][3] |

Physicochemical Properties and Industrial Applications

This compound, or Direct Yellow 28, is a water-soluble, single azo class dye.[2] It typically appears as a yellow-brown powder.[2][3] Its solubility in water is 40 g/L at 60°C, and it is slightly soluble in ethanol.[2]

Historically, its primary applications are in the textile, leather, and paper industries for dyeing materials such as cotton, viscose, wool, silk, and polyamide fibers.[2][3][4] Its classification as a "direct dye" indicates that it can be applied to cellulosic fibers without the need for a mordant.[4]

Toxicological Data

A safety data sheet for a product identified as "Basic Dye - Golden Yellow" lists an acute oral LD50 of > 590 mg/kg in rats.[5] It is important to note that this may not be the same compound as Direct Yellow 28, and this information should be used with caution. For azo dyes in general, there is a concern that they can be metabolized to potentially carcinogenic aromatic amines.[6]

The European Union legislation classifies a substance as hazardous if its oral LD50 is less than 2000 mg/kg.[6] Further toxicological testing would be required to fully characterize the safety profile of Direct Yellow 28 for any new application.

The following diagram illustrates a general workflow for the toxicological evaluation of a chemical compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Cas 8005-72-9,Direct Yellow 28 | lookchem [lookchem.com]

- 4. Buy C.I. Direct Yellow 28 (EVT-12224455) | 8005-72-9 [evitachem.com]

- 5. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

- 6. sdc.org.uk [sdc.org.uk]

An In-depth Technical Guide to the Solubility of Direct Yellow 28 in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Direct Yellow 28 (C.I. 19555) in two common solvents: water and ethanol. The information contained herein is intended to support research and development activities where precise knowledge of this dye's solubility is critical.

Core Properties of Direct Yellow 28

Direct Yellow 28 is a synthetic azo dye known for its application in the textile, paper, and leather industries.[1][2][3] It presents as a yellow-brown powder and is classified as a direct dye, meaning it can be applied to cellulosic fibers without a mordant.[3]

| Property | Value |

| CAS Number | 8005-72-9 |

| Molecular Formula | C₂₈H₁₈N₄Na₂O₆S₄[1] |

| Molecular Weight | 680.71 g/mol [1] |

| Appearance | Yellow-brown powder[1][2] |

Quantitative Solubility Data

The solubility of Direct Yellow 28 varies significantly between water and ethanol. The presence of multiple sulfonic acid groups in its structure enhances its water solubility.[3]

| Solvent | Temperature (°C) | Solubility | Observation |

| Water | 60 | 40 g/L[1][2][3] | Soluble, forms a golden brown solution.[1][2] |

| Ethanol | Not Specified | Slightly Soluble[1][2][3] | Forms a lemon yellow solution.[1] |

Experimental Protocol: Solubility Determination via UV-Vis Spectrophotometry

The following is a generalized methodology for the quantitative determination of Direct Yellow 28 solubility, adapted from standard laboratory practices for dye analysis.

Objective: To determine the saturation solubility of Direct Yellow 28 in a given solvent (e.g., water, ethanol) at a specific temperature.

Materials:

-

Direct Yellow 28 powder

-

Solvent of interest (e.g., deionized water, absolute ethanol)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Shaker or orbital incubator

-

Analytical balance

Methodology:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of Direct Yellow 28 powder.

-

Dissolve the powder in a known volume of the solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 100 mg/L). Ensure complete dissolution.

-

-

Generation of a Calibration Curve:

-

Prepare a series of dilutions from the stock solution in volumetric flasks.

-

Determine the wavelength of maximum absorbance (λmax) for Direct Yellow 28 by scanning the absorbance of a dilute solution across the UV-Vis spectrum.

-

Measure the absorbance of the stock solution and each dilution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear. Determine the equation of the line (y = mx + c).

-

-

Saturation of the Solvent:

-

Add an excess amount of Direct Yellow 28 powder to a flask containing a known volume of the solvent. This ensures that undissolved solid remains after equilibration.

-

Seal the flask and place it on a shaker at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Preparation and Measurement:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of Direct Yellow 28 in the solvent at the specified temperature.

-

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining solubility is outlined below.

Caption: Workflow for Solubility Determination.

References

Spectral Properties of Chlorantine Fast Yellow (C.I. Direct Yellow 28): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known spectral properties of Chlorantine Fast Yellow, also identified as C.I. Direct Yellow 28. Due to the limited availability of specific spectral data in publicly accessible literature, this document combines established information with generalized experimental protocols for the characterization of such dyes.

Core Properties of Chlorantine Fast Yellow

Chlorantine Fast Yellow is a synthetic azo dye primarily utilized in the textile, paper, and leather industries. Its water-soluble nature and fluorescent properties are key characteristics.[1][2][3][4]

Physicochemical Data

The fundamental physicochemical properties of C.I. Direct Yellow 28 are well-documented and summarized in the table below.

| Property | Value | Reference |

| Chemical Name | disodium;5-methyl-2-[4-[[4-(5-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate | [5] |

| C.I. Name | Direct Yellow 28 | [2] |

| CAS Number | 8005-72-9 | [2][6] |

| Molecular Formula | C₂₈H₁₈N₄Na₂O₆S₄ | [2][5] |

| Molecular Weight | 680.71 g/mol | [2][5] |

| Appearance | Yellow-brown powder | [2] |

| Solubility | Soluble in water | [2][3] |

Spectral Data Summary

| Spectral Parameter | Value | Notes |

| Absorption Maximum (λmax) | ~ 445 nm | Based on data for "cationic yellow 28"[7]; experimental verification is recommended. |

| Molar Absorptivity (ε) | Data not available | Must be determined experimentally. |

| Emission Maximum (λem) | Data not available | Must be determined experimentally. |

| Fluorescence Quantum Yield (Φf) | Data not available | Must be determined experimentally. |

Experimental Protocols for Spectral Characterization

The following sections outline detailed methodologies for the experimental determination of the spectral properties of Chlorantine Fast Yellow.

Determination of Absorption Spectrum and Molar Absorptivity

This protocol describes the use of UV-Visible spectrophotometry to determine the absorption maximum (λmax) and molar absorptivity (ε) of Chlorantine Fast Yellow.

2.1.1. Materials and Equipment

-

Chlorantine Fast Yellow (C.I. Direct Yellow 28) powder

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks and pipettes

-

Dual-beam UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

2.1.2. Procedure

-

Preparation of Stock Solution: Accurately weigh a small amount of Chlorantine Fast Yellow powder and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 300 nm to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent (distilled water) to be used as a blank and place it in the reference beam of the spectrophotometer. This will be used to zero the instrument.

-

Spectral Scan:

-

Rinse a second cuvette with one of the standard solutions and then fill it.

-

Place the sample cuvette in the sample holder.

-

Perform a wavelength scan to obtain the absorption spectrum.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Molar Absorptivity Calculation:

-

Set the spectrophotometer to the determined λmax.

-

Measure the absorbance of each of the standard solutions.

-

Plot a graph of absorbance versus concentration (in mol/L).

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting linear graph will be the molar absorptivity (ε), given a path length (b) of 1 cm.

-

2.1.3. Experimental Workflow Diagram

Caption: Workflow for Determining λmax and Molar Absorptivity.

Determination of Fluorescence Spectrum and Quantum Yield

This protocol outlines the procedure for measuring the fluorescence emission spectrum and calculating the relative fluorescence quantum yield (Φf) of Chlorantine Fast Yellow.[1][8]

2.2.1. Materials and Equipment

-

Chlorantine Fast Yellow solution of known, low absorbance (<0.1 at excitation λ)

-

A suitable fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

-

Fluorometer (fluorescence spectrophotometer)

-

Quartz cuvettes (1 cm path length)

-

Solvent used for the dye and the standard

2.2.2. Procedure

-

Preparation of Solutions: Prepare dilute solutions of both the Chlorantine Fast Yellow sample and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (ideally between 0.01 and 0.05) to avoid inner filter effects.

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax of the dye (determined in the previous experiment, e.g., ~445 nm).

-

Set the emission wavelength range to scan from just above the excitation wavelength to a longer wavelength (e.g., 460 nm to 800 nm).

-

-

Measure Fluorescence Spectra:

-

Record the fluorescence emission spectrum of the solvent blank.

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the Chlorantine Fast Yellow sample solution.

-

-

Data Analysis and Quantum Yield Calculation:

-

Subtract the integrated intensity of the solvent blank spectrum from the integrated intensities of the sample and standard spectra.

-

The fluorescence quantum yield (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where:

-

Φf,std is the known quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (If the same solvent is used for sample and standard, this term cancels out).

-

-

2.2.3. Experimental Workflow Diagram

Caption: Workflow for Determining Fluorescence Quantum Yield.

Logical Relationships in Spectral Analysis

The characterization of a dye's spectral properties follows a logical progression where initial absorption data informs subsequent fluorescence experiments.

Caption: Logical Flow of Spectral Property Characterization.

References

- 1. jasco-global.com [jasco-global.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Buy C.I. Direct Yellow 28 (EVT-12224455) | 8005-72-9 [evitachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. C.I. Direct Yellow 28 | C28H18N4Na2O6S4 | CID 102600846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: Spectroscopic Properties of Chlorantine Yellow

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the absorption and emission spectral properties of Chlorantine Yellow, a synthetic dye also known as Direct Yellow 28 and identified by the Colour Index number 19555. This document collates available quantitative data on its spectral characteristics, details the experimental methodologies for their determination, and presents this information in a clear, structured format to support its application in research and development.

Introduction

This compound, chemically classified as a stilbene (B7821643) azo dye, finds applications in various industrial and research settings. An understanding of its interaction with light, specifically its absorption and emission spectra, is critical for its use in applications such as biological staining, fluorescence microscopy, and as a potential photosensitizer. This guide aims to provide an in-depth technical resource on the spectroscopic properties of this dye.

Chemical and Physical Properties

This compound, or Direct Yellow 28, is a complex organic molecule with the following key identifiers:

| Property | Value |

| Synonyms | Chlorantine Fast Yellow, Direct Yellow 28, C.I. 19555, Sirius Yellow M |

| Molecular Formula | C₂₈H₁₈N₄Na₂O₆S₄ |

| Molecular Weight | 680.71 g/mol |

| CAS Number | 8005-72-9 |

Spectroscopic Data

The interaction of this compound with electromagnetic radiation is characterized by its absorption and emission spectra. The following table summarizes the key quantitative spectral properties.

| Parameter | Value | Reference(s) |

| Absorption Maximum (λmax) | 390 nm | [1] |

| Molar Absorptivity (ε) | Data not available | |

| Emission Maximum (λem) | Data not available | |

| Fluorescence Quantum Yield (Φ) | Data not available |

Experimental Protocols

The determination of the absorption and emission spectra of dyes like this compound involves standardized spectrophotometric and spectrofluorometric techniques.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which this compound absorbs light and to quantify the extent of this absorption.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the dye and dissolving it in a suitable solvent, typically deionized water or an appropriate buffer solution.

-

Preparation of Working Solutions: A series of dilutions are made from the stock solution to obtain working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used for the measurements.

-

Data Acquisition:

-

The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

-

The absorbance of each working solution is measured over a specific wavelength range, typically from 200 to 800 nm.

-

The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

-

-

Determination of Molar Absorptivity (ε): According to the Beer-Lambert law (A = εcl), the molar absorptivity can be calculated from the slope of a plot of absorbance versus concentration at λmax.

Measurement of Emission Spectrum

Objective: To determine the wavelength(s) at which this compound emits light upon excitation and to quantify the efficiency of this emission.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.

-

Data Acquisition:

-

The sample is placed in a quartz cuvette in the spectrofluorometer.

-

An excitation wavelength is selected, typically at or near the absorption maximum (λmax).

-

The emission spectrum is recorded by scanning the emission monochromator over a range of wavelengths longer than the excitation wavelength.

-

The wavelength of maximum emission (λem) is determined from the spectrum.

-

-

Determination of Fluorescence Quantum Yield (Φ): The quantum yield is determined relative to a standard fluorescent compound with a known quantum yield. The absorbance of both the sample and the standard are measured at the excitation wavelength and kept below 0.1. The integrated fluorescence intensities of both the sample and the standard are measured, and the quantum yield is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Experimental Workflow Diagram

The logical flow for the spectroscopic analysis of this compound can be visualized as follows:

Caption: Workflow for the absorption and emission analysis of this compound.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound (Direct Yellow 28) and provided detailed experimental protocols for its characterization. While the absorption maximum is reported, further experimental work is necessary to fully elucidate its emission properties, including the emission maximum and fluorescence quantum yield. The methodologies and workflow presented herein provide a robust framework for researchers to conduct these investigations and to effectively utilize this compound in their specific applications.

References

An In-depth Technical Guide on the History and Use of Chlorantine Yellow in Biological Staining

Chlorantine Fast Yellow, also known as Direct Yellow 28, is a synthetic azo dye primarily developed for textile applications.[1] Its history in biological staining is not as prominent as dyes specifically designed for microscopy, but its properties led to its use in certain histological and botanical applications. This guide provides a comprehensive overview of its chemical properties, historical context, and known staining protocols.

Chemical and Physical Properties

Chlorantine Fast Yellow belongs to the direct dye class, meaning it can be applied to cellulosic materials without a mordant.[1] This characteristic is due to its chemical structure, which facilitates binding to fibers like cotton and, by extension, to cellulose-containing plant cell walls.[2][3]

| Property | Value |

| C.I. Name | Direct Yellow 28[2] |

| C.I. Number | 19555[2] |

| Molecular Formula | C28H18N4Na2O6S4[2] |

| Molecular Weight | 680.71 g/mol [2] |

| CAS Number | 8005-72-9[2] |

| Solubility | Soluble in water[2] |

Historical Context: From Textiles to Tissues

The use of synthetic dyes in biology began in the late 19th century, following the discovery of Mauveine by William Henry Perkin in 1856.[4] Initially, dyes intended for the textile industry were adapted for biological staining.[5] The consistency of these dyes was a significant issue, leading to the establishment of organizations like the Biological Stain Commission to ensure quality control.[5] Chlorantine Fast Yellow, a dye for cotton, viscose, wool, silk, and polyamide, found its way into biological laboratories due to its affinity for cellular components.[1][2]

Applications in Biological Staining

The primary use of Chlorantine Fast Yellow in biological staining has been in plant histology, where its affinity for cellulose (B213188) makes it a useful stain for cell walls. It has also been used as a counterstain in conjunction with other dyes to provide contrast to specific tissue components.

Chlorantine Fast Yellow's ability to bind to cellulose makes it suitable for visualizing plant cell walls.[3] It is often used in fluorescence microscopy, where it can clearly delineate cellular structures. A notable application is in combination with a clearing agent like ClearSee, which renders the tissue transparent and allows for deeper imaging.

In animal histology, Chlorantine dyes have been used as counterstains. For instance, Chlorantine Fast Red 5B has been used in a technique with Alcian Blue to selectively stain mucopolysaccharides, where it provides a contrasting red color to collagen and bone.[6][7] While not Chlorantine Yellow, this demonstrates the utility of this class of dyes in providing background color to highlight specific structures stained by a primary dye.

Experimental Protocols

This protocol is adapted for a similar direct yellow dye and can be used as a starting point for Chlorantine Fast Yellow (Direct Yellow 28).

Solutions:

-

Fixative: 4% Paraformaldehyde (PFA) in 1x Phosphate-Buffered Saline (PBS).

-

Clearing Solution: ClearSee (10% Xylitol, 15% Sodium Deoxycholate, 25% Urea in water).

-

Staining Solution: 0.1% Direct Yellow in ClearSee solution.[8]

Procedure:

-

Fixation: Fix plant samples in 4% PFA for 1 hour at room temperature. For denser tissues, vacuum infiltration is recommended.[8]

-

Washing: Wash the fixed tissues twice with 1x PBS for 1 minute each.[8]

-

Clearing: Transfer the samples to ClearSee solution and clear them at room temperature. Clearing time can range from overnight for young roots to several days for older tissues.[8]

-

Staining: Immerse the cleared samples in the 0.1% Direct Yellow staining solution for 1-2 hours.[8]

-

Rinsing: Remove the staining solution and rinse the samples once with ClearSee solution.[8]

-

Mounting and Imaging: Mount the samples in ClearSee for microscopy. Image using an excitation wavelength of 488 nm and an emission detection at 519 nm.[8]

Workflow for fluorescent staining of plant tissue.

This protocol uses a related Chlorantine dye and is illustrative of its use as a counterstain in animal histology.

Solutions:

-

Ehrlich's Hemalum

-

0.5% Alcian Blue 8G in 0.5% acetic acid

-

1% Phosphomolybdic acid

-

0.5% Chlorantine Fast Red 5B in water

Procedure:

-

Stain paraffin (B1166041) sections with Ehrlich's hemalum.[6]

-

Stain with 0.5% Alcian Blue solution for 30 minutes.[6]

-

Rinse and treat with 1% phosphomolybdic acid for 10 minutes.[6]

-

Rinse and stain with 0.5% Chlorantine Fast Red 5B for 10-15 minutes.[6]

-

Rinse, dehydrate, and mount.[6]

Expected Results:

Procedure for Alcian Blue and Chlorantine Fast Red staining.

Conclusion

While not a primary biological stain, Chlorantine Fast Yellow (Direct Yellow 28) and related dyes have found a niche in specific histological and botanical applications. Their strong affinity for cellulose makes them effective for staining plant cell walls, and their properties as counterstains allow for enhanced contrast in multi-stain procedures. The protocols provided serve as a foundation for researchers and scientists to explore the utility of this class of dyes in their own work.

References

- 1. Buy C.I. Direct Yellow 28 (EVT-12224455) | 8005-72-9 [evitachem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. faribaultmill.com [faribaultmill.com]

- 5. biologicalstaincommission.org [biologicalstaincommission.org]

- 6. researchgate.net [researchgate.net]

- 7. Alcian blue 8 G with chlorantine fast red 5 B.A technic for selective staining of mycopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wp.unil.ch [wp.unil.ch]

An In-depth Technical Guide to the Binding Mechanism of Chlorantine Yellow and Related Direct Dyses to Substrates

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the binding mechanisms of Chlorantine Yellow and similar direct dyes to various substrates, with a primary focus on cellulosic and protein fibers. Direct dyes, including this compound, are characterized by their ability to bind to substrates through non-ionic forces, a property known as substantivity.[1][2] This document details the physicochemical principles governing these interactions, presents quantitative data on binding affinities and thermodynamics, outlines detailed experimental protocols for characterization, and provides visual representations of the key processes involved. The information herein is intended to equip researchers and professionals in drug development and related fields with a thorough understanding of the molecular interactions between direct dyes and substrates.

Introduction to this compound and Direct Dyes

Chlorantine Fast Yellow AG belongs to the class of direct dyes, which are anionic dyes with a high affinity for cellulosic fibers such as cotton, paper, and viscose.[1][2][3] They are also used for dyeing protein fibers like wool and silk.[4] The defining characteristic of direct dyes is their ability to be applied directly to the substrate from an aqueous solution without the need for a mordant.[5] The binding is primarily governed by a combination of non-ionic intermolecular forces, including hydrogen bonding and van der Waals forces.[2]

The molecular structure of direct dyes typically features large, planar aromatic rings and one or more sulfonic acid groups (-SO3H), which confer water solubility and an anionic nature in solution.[2][5] The planarity of the dye molecule is crucial for maximizing the contact area with the linear cellulose (B213188) polymer chains, thereby enhancing the van der Waals interactions.

Core Binding Mechanisms

The process of a direct dye binding to a substrate is a multi-step phenomenon involving adsorption, diffusion, and fixation.[6]

-

Adsorption: The initial step involves the movement of dye molecules from the bulk solution to the surface of the substrate.

-

Diffusion: Subsequently, the dye molecules penetrate the amorphous regions of the fiber.[3][4] This process is influenced by temperature and the presence of electrolytes.

-

Fixation: Finally, the dye molecules are held within the fiber matrix by intermolecular forces.

Binding to Cellulosic Substrates (e.g., Cotton)

Cellulosic fibers, in an aqueous environment, acquire a negative surface charge.[2] Since direct dyes are also anionic, there is an initial electrostatic repulsion between the dye and the fiber.[2] This repulsion is overcome by the addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the dyebath.[2][3] The cations from the electrolyte neutralize the negative charge on the fiber surface, reducing the electrostatic barrier and allowing the dye anions to approach and bind to the cellulose.[2][7]

The primary forces responsible for the binding of direct dyes to cellulose are:

-

Hydrogen Bonds: Formed between the hydroxyl groups of the cellulose and the functional groups of the dye molecule (e.g., -OH, -NH2, -N=N-).

-

Van der Waals Forces: These weak, short-range forces become significant due to the large, planar structure of the dye molecule, which allows for close association with the cellulose polymer chains.[2]

The overall binding process is a thermodynamic equilibrium, which can be influenced by factors such as temperature, dye concentration, electrolyte concentration, and pH.

Binding to Protein Substrates (e.g., Wool, Silk)

Protein fibers are amphoteric, containing both acidic (carboxyl) and basic (amino) groups. The charge on the protein fiber is dependent on the pH of the solution. In acidic conditions (below the isoelectric point), the amino groups are protonated (-NH3+), giving the fiber a net positive charge.[4]

In addition to hydrogen bonding and van der Waals forces, the binding of anionic direct dyes to protein fibers is significantly influenced by:

-

Ionic Bonds (Electrostatic Interactions): The anionic sulfonate groups of the dye form strong ionic bonds with the cationic amino groups on the protein chains.[4] This electrostatic attraction is a major contributor to the dye's affinity for protein fibers.

Quantitative Analysis of Binding

The interaction between direct dyes and substrates can be quantified using adsorption isotherms and thermodynamic parameters.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the substrate at a constant temperature. The two most common models used for direct dyeing systems are the Langmuir and Freundlich isotherms.[8]

-

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface of the substrate and forms a monolayer.[8] It is often applicable to systems with strong, specific interactions. The linear form of the Langmuir equation is:

Ce / qe = 1 / (Qmax * b) + Ce / Qmax

Where:

-

Ce is the equilibrium concentration of the dye in solution (mg/L).

-

qe is the amount of dye adsorbed per unit mass of the substrate at equilibrium (mg/g).

-

Qmax is the maximum adsorption capacity (mg/g).

-

b is the Langmuir constant related to the energy of adsorption (L/mg).

-

-

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.[1] The linear form of the Freundlich equation is:

log(qe) = log(Kf) + (1/n) * log(Ce)

Where:

-

Kf is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)).

-

1/n is the heterogeneity factor, indicating the favorability of the adsorption process.

-

Data Presentation: Adsorption Isotherm Parameters for Direct Dyes on Cotton

| Dye | Isotherm Model | Qmax (mg/g) | b (L/mg) | Kf ((mg/g)(L/mg)^(1/n)) | 1/n | R² | Reference |

| Direct Red 81 | Langmuir | 25.64 | 0.138 | - | - | 0.992 | [7] |

| Direct Red 81 | Freundlich | - | - | 5.38 | 0.452 | 0.978 | [7] |

| Direct Yellow 12 | Langmuir | 45.45 | 0.089 | - | - | 0.989 | [9] |

| Direct Yellow 12 | Freundlich | - | - | 4.87 | 0.621 | 0.975 | [9] |

Thermodynamics of Binding

The thermodynamic parameters of dyeing, such as the standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°), provide valuable insights into the spontaneity and nature of the binding process.[10]

-

Standard Affinity (Δμ° or Gibbs Free Energy Change, ΔG°): Indicates the spontaneity of the dyeing process. A negative value signifies a spontaneous adsorption. It is calculated using the equation:

ΔG° = -RT * ln(K)

where R is the universal gas constant, T is the absolute temperature, and K is the equilibrium constant.

-

Enthalpy Change (ΔH°): Represents the heat change during the dyeing process. A negative ΔH° indicates an exothermic process (favored at lower temperatures), while a positive ΔH° indicates an endothermic process (favored at higher temperatures).

-

Entropy Change (ΔS°): Reflects the change in randomness or disorder at the solid-liquid interface during adsorption.

These parameters are related by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

Data Presentation: Thermodynamic Parameters for Direct Dyeing of Cotton

| Dye | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Direct Red 81 | 333 | -8.75 | -28.4 | -59.1 | [7] |

| Direct Red 81 | 353 | -7.57 | -28.4 | -59.0 | [7] |

| Direct Red 81 | 369 | -6.63 | -28.4 | -59.0 | [7] |

| Direct Yellow 12 | 303 | -2.18 | 15.6 | 58.7 | [9] |

| Direct Yellow 12 | 313 | -2.77 | 15.6 | 58.7 | [9] |

| Direct Yellow 12 | 323 | -3.36 | 15.6 | 58.7 | [9] |

Experimental Protocols

Determination of Adsorption Isotherms

This protocol describes a typical batch equilibrium experiment to determine the adsorption isotherms of a direct dye on a cellulosic substrate.

Materials:

-

Direct dye (e.g., Chlorantine Fast Yellow AG)

-

Substrate (e.g., scoured and bleached cotton fabric)

-

Electrolyte (e.g., NaCl)

-

Distilled water

-

Constant temperature water bath with shaker

-

UV-Vis Spectrophotometer

-

Conical flasks

Procedure:

-

Prepare a stock solution of the direct dye of a known concentration (e.g., 1000 mg/L) in distilled water.

-

Prepare a series of dye solutions of varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.

-

Add a fixed amount of electrolyte to each dye solution (e.g., 10 g/L NaCl).

-

Accurately weigh a fixed amount of the substrate (e.g., 0.1 g of cotton fabric) and place it into each conical flask.

-

Add a known volume of each dye solution to the respective flasks (e.g., 50 mL).

-

Place the flasks in the constant temperature water bath shaker and agitate at a constant speed for a sufficient time to reach equilibrium (e.g., 24 hours). The temperature should be maintained at a constant value (e.g., 60 °C).

-

After equilibrium, withdraw a sample from the supernatant of each flask.

-

Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λmax) of the dye using a UV-Vis spectrophotometer.

-

Determine the equilibrium concentration (Ce) of the dye in the solution using a pre-calibrated calibration curve of absorbance versus concentration.

-

Calculate the amount of dye adsorbed per unit mass of substrate (qe) using the following mass balance equation:

qe = (C0 - Ce) * V / m

Where:

-

C0 is the initial dye concentration (mg/L).

-

V is the volume of the dye solution (L).

-

m is the mass of the substrate (g).

-

-

Plot Ce / qe vs. Ce to determine the Langmuir parameters and log(qe) vs. log(Ce) to determine the Freundlich parameters.

Determination of Thermodynamic Parameters

This protocol outlines the procedure to determine the thermodynamic parameters of dyeing.

Procedure:

-

Follow the same procedure as for the adsorption isotherms (Section 4.1), but repeat the entire experiment at different temperatures (e.g., 40°C, 60°C, and 80°C).

-

For each temperature, determine the equilibrium constant (K) . For adsorption, K can be approximated by the Langmuir constant b or calculated from the distribution coefficient Kd = qe / Ce.

-

Calculate the Gibbs free energy change (ΔG°) at each temperature using ΔG° = -RT * ln(K).

-

Plot ln(K) versus 1/T (van 't Hoff plot) . The slope of the line is equal to -ΔH°/R and the intercept is equal to ΔS°/R.

-

Calculate ΔH° and ΔS° from the slope and intercept of the van 't Hoff plot.

Visualizations

Logical Relationship of Direct Dye Binding to Cellulose

Caption: Binding of a direct dye to a cellulose fiber.

Experimental Workflow for Adsorption Isotherm Determination

Caption: Workflow for determining dye adsorption isotherms.

Signaling Pathway for Thermodynamic Parameter Calculation

Caption: Calculation of thermodynamic parameters from experimental data.

Conclusion

The binding of this compound and other direct dyes to substrates is a complex process governed by a combination of intermolecular forces. For cellulosic fibers, the binding is primarily driven by hydrogen bonding and van der Waals forces, facilitated by the presence of electrolytes. In the case of protein fibers, strong ionic interactions also play a crucial role. A quantitative understanding of these binding mechanisms, through the analysis of adsorption isotherms and thermodynamic parameters, is essential for optimizing dyeing processes and for the development of new materials and technologies that rely on specific molecular interactions. The experimental protocols and analytical frameworks presented in this guide provide a robust foundation for researchers and professionals to investigate and characterize these phenomena.

References

- 1. sciencepub.net [sciencepub.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Adsorption-Kinetic Studies of Mordant Exhaust Dyeing of Cotton and Silk Fabrics with Dye Extract of M. lucida Plant Species [scielo.org.za]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Kinetics and equilibrium study for the adsorption of textile dyes on coconut shell activated carbon - Arabian Journal of Chemistry [arabjchem.org]

- 10. p2infohouse.org [p2infohouse.org]

Safety and handling precautions for Chlorantine yellow powder

An In-depth Technical Guide on the Safety and Handling Precautions for Chlorantine Yellow Powder

Disclaimer: This document provides a comprehensive overview of safety and handling precautions for yellow powder dyes, based on general data for similar chemical compounds. A specific Safety Data Sheet (SDS) for "this compound powder" was not identified in the available literature. Therefore, it is imperative to consult the manufacturer-specific SDS for the exact product in use to ensure adherence to precise safety protocols. This guide is intended for an audience of researchers, scientists, and drug development professionals.

This technical guide outlines the essential safety protocols, hazard information, and handling procedures for this compound powder, a substance representative of yellow azo dyes used in laboratory settings. Strict adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound powder, like many azo dyes, may be classified as a hazardous substance. Potential hazards include:

-

Health Hazards: May cause irritation to the skin, eyes, and respiratory system.[1] Ingestion of similar dyes can be harmful. A significant concern with some azo dyes is their potential to metabolically cleave into aromatic amines, some of which are classified as known or suspected carcinogens.[2]

-

Environmental Hazards: Certain azo dyes exhibit toxicity to aquatic organisms and can have long-lasting adverse effects on the environment.

-

Physical Hazards: As a fine powder, this substance may form combustible dust concentrations in the air, posing a risk of a dust explosion under certain conditions.

Globally Harmonized System (GHS) Pictograms (Typical for hazardous powder dyes):

-

Health Hazard:

-

Irritant/Sensitizer:

-

Environmental Hazard:

Data Presentation

The following tables summarize typical quantitative data for yellow azo dyes. Specific values for this compound powder must be obtained from the manufacturer's SDS.

Table 1: Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow Powder/Solid |

| Odor | No data available |

| pH | No data available |

| Melting Point/Range | No data available |

| Boiling Point/Range | No data available |

| Flash Point | No data available |

| Solubility in Water | Varies by specific dye |

| Vapor Density | Not applicable |

Table 2: Exposure Controls and Personal Protection

| Parameter | Guideline |

| Occupational Exposure Limits | Consult the specific SDS. No data is available for this compound powder. |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[1][3] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4] |

| Hand Protection | Use chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] |

| Body Protection | Wear a long-sleeved laboratory coat and closed-toe shoes.[4] |

| Respiratory Protection | A NIOSH-approved respirator is necessary if dust or aerosols are generated.[4] |

Table 3: Toxicological Information

| Route of Exposure | Endpoint | Finding |

| Acute Oral Toxicity | LD50 | No data available. Some related azo dyes are categorized as harmful if swallowed. |

| Skin Corrosion/Irritation | - | May cause skin irritation.[1] |

| Serious Eye Damage/Irritation | - | May cause serious eye irritation.[1] |

| Carcinogenicity | - | While some similar products are not classified as carcinogenic by IARC, NTP, or OSHA, certain azo dyes can release carcinogenic amines.[2][5] |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound powder are not provided in the consulted resources. Researchers should adhere to standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals, for any in-house safety evaluations.

Mandatory Visualizations

Safe Handling Workflow for Powder Dyes

Caption: Logical workflow for the safe handling of powder dyes.

Spill Response Protocol for Powder Dyes

Caption: Decision workflow for handling a powder dye spill.

Handling and Storage

5.1. Safe Handling

-

Engineering Controls: It is essential to handle this compound powder in a well-ventilated area.[3] A chemical fume hood is strongly recommended to control airborne dust.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[4]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]

-

Skin Protection: A lab coat, long-sleeved attire, and closed-toe footwear are required to prevent skin contact.[4]

-

Respiratory Protection: In cases of inadequate ventilation or visible dust generation, a NIOSH-approved particulate respirator should be worn.[4]

-

-

General Hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory.[3]

5.2. Storage

-

Containers: Store in tightly sealed, properly labeled containers.[3][6]

-

Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3][6]

-

Segregation: Keep segregated from incompatible substances, particularly strong oxidizing agents.[3] It is good practice to store solids and liquids separately.[7]

-

Inventory Management: All containers should be dated upon receipt and upon opening to track their age.[6] Regular visual inspections for any signs of container degradation or chemical change are recommended.[6]

First-Aid Measures

In all instances of exposure, immediate medical attention should be sought.[4]

-

Inhalation: The individual should be moved to an area with fresh air.[1] If breathing is labored, administer oxygen. In the case of respiratory arrest, provide artificial respiration.[8]

-

Skin Contact: Contaminated clothing must be removed immediately.[1] The affected skin should be washed thoroughly with soap and water.[8]

-

Eye Contact: Flush the eyes immediately with copious amounts of water for at least 15 minutes, while holding the eyelids open.[9] If contact lenses are worn, they should be removed if it is safe to do so.[9]

-

Ingestion: Do not induce vomiting. The mouth should be rinsed with water.[1] Never administer anything by mouth to an individual who is unconscious.[1]

Accidental Release Measures

-

Small Spills:

-

Ensure the area is well-ventilated and that appropriate PPE is worn.

-

Carefully sweep or scoop the spilled powder to avoid creating dust.[10]

-

Transfer the collected material into a clearly labeled, sealable container for waste disposal.[10]

-

The spill area should be cleaned with a damp cloth or paper towels to remove any remaining residue.[10]

-

All materials used for cleanup must be disposed of as hazardous waste.[11]

-

-

Large Spills:

-

Immediately evacuate all personnel from the affected area.

-

Notify others in the vicinity and contact the institutional emergency response team.

-

Restrict access to the spill area.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: A water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used.[1]

-

Specific Hazards: The thermal decomposition of azo dyes can release toxic fumes, including oxides of carbon, nitrogen, and sulfur.

-

Protective Equipment: Emergency responders should be equipped with a self-contained breathing apparatus (SCBA) and full protective clothing.[3]

Disposal Considerations

All waste containing this compound powder must be disposed of in strict accordance with all applicable local, state, and federal regulations.[4] It should not be discharged into drains or disposed of with general laboratory waste. All contaminated packaging should be handled as hazardous waste.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. compliancegate.com [compliancegate.com]

- 3. lifetechindia.com [lifetechindia.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. youtube.com [youtube.com]

- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 7. Evolve's guide to storing lab chemicals safely [evolveltd.eu]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. westlab.com [westlab.com]

Photostability of Chlorantine Yellow (C.I. Direct Yellow 28) Under UV Light: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantine Yellow, chemically identified as C.I. Direct Yellow 28, is a stilbene (B7821643) disazo dye recognized for its application in dyeing cellulosic fibers such as cotton and viscose. Its molecular structure, characterized by the presence of both azo linkages (-N=N-) and a stilbene group (-CH=CH-), contributes to its color and dyeing properties. However, this complex chromophoric system is susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to a loss of color, a phenomenon known as photofading. Understanding the photostability of this compound is critical for predicting the durability of dyed materials and for the development of light-fast formulations.

This technical guide provides a comprehensive overview of the photostability of this compound under UV light. It summarizes the key factors influencing its degradation, outlines experimental protocols for assessing its stability, and presents a plausible photodegradation pathway based on the chemistry of related azo dyes. Due to the limited availability of specific quantitative data for C.I. Direct Yellow 28 in publicly accessible literature, this guide also draws upon findings from studies on structurally similar dyes, such as Chrysophenine G (C.I. Direct Yellow 12) and other stilbene azo dyes, to provide a thorough and practical resource.

Factors Influencing the Photostability of this compound

The rate and extent of photodegradation of this compound are influenced by a multitude of factors, both intrinsic to the dye's molecular structure and extrinsic, related to its environment.

-

Molecular Structure: The presence of the stilbene group, while contributing to the dye's brightness, can also be a site for photo-isomerization (cis-trans) and photocleavage reactions. The azo bonds are also highly susceptible to photochemical cleavage.

-

pH of the Medium: The pH of the solution can significantly affect the electronic properties of the dye molecule and the generation of reactive oxygen species (ROS), thereby influencing the degradation rate.

-

Presence of Oxygen: Photo-oxidative processes are a major degradation pathway for many azo dyes. The presence of dissolved oxygen can lead to the formation of highly reactive species like singlet oxygen and hydroxyl radicals, which can attack the dye molecule.

-

Substrate: The nature of the material to which the dye is applied (e.g., cotton, viscose) can impact its photostability. The physical and chemical properties of the substrate can affect the aggregation state of the dye and the local environment, influencing its light-fastness.

-

Presence of Other Substances: Additives, impurities, and other components in a formulation or on a substrate can either accelerate or inhibit photodegradation through processes like photosensitization or quenching.

Quantitative Data on Photodegradation

The following table summarizes the typical parameters that are quantified in photostability studies of azo dyes. Researchers investigating this compound should aim to determine these values to build a comprehensive stability profile.

| Parameter | Description | Typical Range/Value for Azo Dyes | Analytical Technique(s) |

| Rate Constant (k) | A measure of the speed of the degradation reaction. For pseudo-first-order kinetics, the unit is typically s⁻¹ or min⁻¹. | Varies widely depending on experimental conditions. | UV-Vis Spectrophotometry, HPLC |

| Half-life (t₁/₂) | The time required for the concentration of the dye to decrease to half of its initial value. | Minutes to hours under laboratory UV exposure. | Calculated from the rate constant (t₁/₂ = 0.693/k) |

| Quantum Yield (Φ) | The number of dye molecules degraded per photon of light absorbed. It is a measure of the efficiency of the photochemical process. | Typically in the range of 10⁻⁵ to 10⁻² for direct photolysis of azo dyes in solution. | Actinometry, Spectrophotometry |

Experimental Protocols for Assessing Photostability

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible photostability data. The following sections outline a general methodology for evaluating the photostability of this compound in an aqueous solution under UV irradiation.

Materials and Reagents

-

C.I. Direct Yellow 28 (analytical standard)

-

High-purity water (e.g., Milli-Q or equivalent)

-

pH buffers (e.g., phosphate, citrate)

-

Solvents for analytical chromatography (e.g., HPLC-grade acetonitrile (B52724), methanol)

-

Reagents for preparation of mobile phases (e.g., formic acid, ammonium (B1175870) acetate)

Sample Preparation

-

Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 100 mg/L).

-

From the stock solution, prepare working solutions of the desired concentration (e.g., 10-50 mg/L) in the chosen aqueous medium (e.g., pure water or a specific pH buffer).

-

Filter the solutions through a 0.45 µm syringe filter to remove any particulate matter.

UV Irradiation Experiment

-

Transfer a known volume of the working solution into a quartz cuvette or a photoreactor vessel made of UV-transparent material.

-

Place the sample in a photostability chamber equipped with a controlled UV light source (e.g., a xenon arc lamp with appropriate filters to simulate specific UV conditions, or a mercury vapor lamp).

-

Maintain a constant temperature during the experiment using a water bath or a temperature-controlled chamber to minimize thermal degradation.

-

Irradiate the sample for a defined period, withdrawing aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

For each irradiated sample, prepare a corresponding "dark control" by wrapping an identical sample in aluminum foil and placing it in the same chamber to account for any degradation that is not light-induced.

Analytical Methods

-

Purpose: To monitor the decrease in the concentration of this compound over time by measuring the change in its absorbance at the wavelength of maximum absorption (λmax).

-

Procedure:

-

Determine the λmax of this compound by scanning its UV-Vis spectrum (typically in the range of 200-800 nm).

-

Measure the absorbance of the aliquots taken at different time intervals at the determined λmax.

-

Plot the natural logarithm of the absorbance (or concentration) versus time. A linear plot indicates pseudo-first-order kinetics, and the slope of the line corresponds to the negative of the rate constant (-k).

-

-

Purpose: To separate and quantify the parent dye from its degradation products, providing a more accurate measure of degradation and enabling the identification of intermediates.

-

Typical HPLC Conditions for Azo Dye Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) or UV-Vis detector set at the λmax of this compound and other relevant wavelengths to monitor degradation products.

-

Injection Volume: 10-20 µL.

-

-

Purpose: To identify the chemical structures of the photodegradation products.

-

Procedure:

-

Couple the HPLC system to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument) with a suitable ionization source (e.g., electrospray ionization - ESI).

-

Analyze the mass spectra of the peaks corresponding to the degradation products to determine their mass-to-charge ratios (m/z).

-

Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be used to elucidate the structures of the unknown compounds.

-

Visualization of Pathways and Workflows

Plausible Photodegradation Pathway of this compound

The photodegradation of stilbene azo dyes like this compound is expected to proceed through several key reactions, including the photo-isomerization of the stilbene double bond, cleavage of the azo linkages, and subsequent oxidation of the resulting aromatic fragments.

Caption: Plausible photodegradation pathway of this compound under UV light.

Experimental Workflow for Photostability Assessment

The systematic workflow for assessing the photostability of this compound involves sample preparation, controlled UV exposure, and subsequent analysis to quantify degradation and identify byproducts.

Caption: Experimental workflow for assessing the photostability of this compound.

Conclusion

The photostability of this compound (C.I. Direct Yellow 28) is a critical parameter for its various applications. While specific quantitative data for this dye is limited, this guide provides a comprehensive framework for its investigation. By following the outlined experimental protocols, researchers can generate valuable data on its degradation kinetics and quantum yield. The proposed photodegradation pathway and analytical methodologies offer a solid starting point for elucidating the mechanisms of its photofading and identifying its degradation products. Further research focused specifically on C.I. Direct Yellow 28 is essential to build a more complete understanding of its behavior under UV irradiation.

Purity Assessment of Commercial Chlorantine Fast Yellow 4GL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantine Fast Yellow 4GL, also known by its Colour Index name Direct Yellow 44 (C.I. 29000), is a double azo dye widely utilized in the textile and paper industries for its vibrant yellow hue and good lightfastness.[1] Its chemical structure and manufacturing process can lead to the presence of impurities in commercial batches, which can affect its dyeing properties, toxicity profile, and suitability for specialized applications, including those in research and development. This guide provides a comprehensive overview of the methodologies for assessing the purity of commercial Chlorantine Fast Yellow 4GL.

Chemical Profile:

| Property | Value |

| Common Name | Chlorantine Fast Yellow 4GL |

| C.I. Name | Direct Yellow 44, C.I. 29000 |

| CAS Number | 8005-52-5[1] |

| Molecular Formula | C₂₇H₂₀N₆Na₂O₈S[1] |

| Molecular Weight | 634.53 g/mol [1] |

| Appearance | Brown powder[1] |

| Solubility | Soluble in water[1] |

Potential Impurities

The purity of commercial Chlorantine Fast Yellow 4GL is influenced by the manufacturing process. Impurities can include unreacted starting materials, byproducts of side reactions, and isomers. Based on the common synthesis route, the following substances are potential impurities:

-

Starting Materials:

-

3-Aminobenzenesulfonic acid

-

o-Anisidine

-

Formaldehyde

-

Sodium sulfite

-

4-Nitrobenzenamine

-

2-Hydroxybenzoic acid

-

-

Intermediates and Byproducts:

-

Incompletely diazotized amines

-

Side-coupling products

-

Oxidation or reduction byproducts

-

Isomers of the final dye molecule

-

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive purity assessment of Chlorantine Fast Yellow 4GL.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the quantitative analysis of the main dye component and the detection of organic impurities. A reversed-phase method with a Diode Array Detector (DAD) is typically used.

Illustrative HPLC Purity Data for Commercial Chlorantine Fast Yellow 4GL

| Parameter | Result |

| Purity of Main Component (%) | 85 - 95 |

| Number of Impurities Detected | 5 - 10 |

| Total Impurity Content (%) | 5 - 15 |

| Major Impurity 1 (Unidentified) | 1.5 - 3.0 |

| Major Impurity 2 (Unidentified) | 1.0 - 2.5 |

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative method for identifying the presence of colored impurities and for preliminary screening of batch-to-batch consistency.

Illustrative TLC Data for Commercial Chlorantine Fast Yellow 4GL

| Parameter | Observation |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | n-butanol:acetic acid:water (4:1:1, v/v/v) |

| Main Spot (Rf) | ~ 0.65 |

| Impurity Spots (Rf) | 0.45, 0.78, 0.85 |

Spectrophotometry

UV-Visible spectrophotometry can be used for a rapid estimation of the dye concentration in a sample, although it lacks the specificity to distinguish between the main dye and colored impurities.

Spectroscopic Properties of Chlorantine Fast Yellow 4GL

| Parameter | Value |

| λmax (in water) | ~ 400 nm |

| Molar Absorptivity (ε) | Varies with purity |

Experimental Protocols

Protocol for HPLC-DAD Analysis

Objective: To quantify the purity of Chlorantine Fast Yellow 4GL and identify impurities.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (B1210297)

-

Deionized water

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 20 mM Ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of Chlorantine Fast Yellow 4GL reference standard and dissolve in 100 mL of a water/acetonitrile (50:50) mixture to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Prepare a sample solution of the commercial dye at a concentration of 100 µg/mL in the same diluent as the standard.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

DAD Wavelength: 254 nm and 400 nm

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |

-

-

Data Analysis:

-

Calculate the purity of the main component using the area normalization method or by comparison with the reference standard.

-

Identify and quantify impurities based on their retention times and peak areas.

-

Protocol for Thin-Layer Chromatography (TLC) Analysis

Objective: To qualitatively assess the presence of colored impurities.

Materials:

-

TLC plates (Silica Gel 60 F₂₅₄)

-

Developing chamber

-

Capillary tubes for spotting

Reagents:

-

n-Butanol

-

Glacial acetic acid

-

Water

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mixture of n-butanol, glacial acetic acid, and water in a 4:1:1 (v/v/v) ratio.

-

-

Sample Preparation:

-

Dissolve a small amount of the commercial dye in water to obtain a concentrated solution.

-

-

TLC Development:

-

Spot the sample solution onto the baseline of the TLC plate.

-

Place the plate in the developing chamber saturated with the mobile phase.

-

Allow the solvent front to travel up the plate.

-

Remove the plate and mark the solvent front.

-

-

Visualization:

-

Visualize the separated spots under visible light and UV light (254 nm and 366 nm).

-

Calculate the Rf values for the main spot and any impurity spots.

-

Visualizations

Caption: Experimental workflow for the purity assessment of Chlorantine Fast Yellow 4GL.

Caption: Relationship between synthesis process and potential impurities.

References

A Technical Guide to Staining Amyloid-Beta Plaques with Chrysamine G

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate detection and visualization of amyloid-beta (Aβ) plaques in brain tissue is a cornerstone of Alzheimer's disease research and the development of novel therapeutics. While several dyes are utilized for this purpose, Chrysamine G, a lipophilic analogue of Congo red, offers high affinity for Aβ aggregates and the ability to cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[1][2] This technical guide provides an in-depth overview of the use of Chrysamine G for staining Aβ plaques, including its binding characteristics, a detailed experimental protocol, and data presentation for quantitative analysis.

Chrysamine G: Properties and Binding Affinity

Chrysamine G is a dicarboxylic acid analogue of Congo red.[3][4] Its lipophilic nature contributes to its ability to penetrate brain tissue. The primary mechanism of action involves the binding of Chrysamine G to the cross-β-sheet structure characteristic of amyloid fibrils.[5]

Quantitative binding studies have elucidated the affinity of Chrysamine G for synthetic Aβ aggregates. This data is crucial for designing and interpreting staining experiments.

| Parameter | Value | Aβ Species | Reference |

| Inhibition Constant (Ki) | 25.3 nM | Synthetic Aβ40 fibrils | [2] |

| Dissociation Constant (Kd) - High Affinity | 0.2 µM | Synthetic Aβ | [2] |

| Dissociation Constant (Kd) - Low Affinity | 39 µM | Synthetic Aβ | [2] |

| Bmax - High Affinity | 1.13 moles/mole of Aβ40 | Synthetic Aβ40 | [2] |

Experimental Protocol: Chrysamine G Staining of Brain Tissue Sections

The following protocol is adapted from established methods for Congo Red staining, given that Chrysamine G is a direct analogue.[1][6][7] Researchers should optimize incubation times and concentrations for their specific tissue samples and experimental conditions.

I. Reagent and Solution Preparation

Safety Precaution: Chrysamine G is a chemical reagent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.[8][9]

-

Chrysamine G Stock Solution (e.g., 0.5% w/v):

-

Dissolve 50 mg of Chrysamine G (MW: 526.41 g/mol )[10] in 10 mL of 50% ethanol (B145695).

-

Store in a tightly sealed, light-protected container at room temperature.

-

-

Alkaline Alcohol Solution:

-

Combine 100 mL of 80% ethanol with 0.2 g of potassium hydroxide. Mix until dissolved.

-

-

Differentiating Solution:

-

A freshly prepared solution of 70% ethanol.

-

-

Mounting Medium:

-

A non-aqueous, resinous mounting medium.

-

II. Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2 minutes), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).

-

Rinse in distilled water for 5 minutes.

-

-

Staining:

-

Incubate the slides in the 0.5% Chrysamine G working solution for 20-30 minutes at room temperature. Note: Optimal staining time may vary.

-

-

Differentiation:

-

Quickly rinse the slides in distilled water.

-

Differentiate in 70% ethanol for 1-5 minutes to reduce background staining. The duration is critical for achieving a good signal-to-noise ratio.

-

Rinse thoroughly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through an ascending series of ethanol: 70% (1 minute), 95% (1 minute), and two changes of 100% (2 minutes each).

-

Clear in two changes of xylene for 3 minutes each.

-

Mount the coverslip using a resinous mounting medium.

-

III. Visualization

Stained amyloid-beta plaques can be visualized using bright-field or fluorescence microscopy. For fluorescence, while specific excitation and emission maxima for Chrysamine G bound to Aβ are not extensively reported, its structural similarity to Congo Red suggests excitation in the blue-green range and emission in the orange-red range.[11][12] Researchers should determine the optimal filter sets for their specific microscope setup.

Mechanism of Action: Binding to Aβ Fibrils